molecular formula C18H16N2O2 B2535833 N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-77-2

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2535833
CAS RN: 852367-77-2
M. Wt: 292.338
InChI Key: QGCOTLSTBMPNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole and an amide group. Indoles are a class of compounds that are widely distributed in nature and are found in many important natural products . The amide group is a common functional group in organic chemistry and biochemistry, and it plays a crucial role in the structure of proteins.


Molecular Structure Analysis

The molecular structure of “N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” would consist of an indole ring attached to a 2,3-dimethylphenyl group through an amide linkage. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitutions, oxidations, and reductions . The amide group in the molecule could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” would depend on its exact structure. In general, indoles are relatively stable compounds, but they can be oxidized under certain conditions . The presence of the amide group could increase the compound’s polarity and potentially its solubility in water .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2,5-Dimethylbenzoic acid serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceuticals, agrochemicals, and natural products. Its structural features allow for modifications that enhance biological activity. For instance, it has been employed in the synthesis of novel derivatives of [2,4]paracyclophane, which could have potential drug-like properties .

Flavor and Fragrance Industry

Although less common, this compound contributes to the aroma and flavor of certain foods and beverages. Its presence in natural sources like herbs and spices adds complexity to sensory experiences. Flavor chemists study its impact on taste and odor profiles.

Future Directions

Indoles are a focus of ongoing research due to their prevalence in natural products and their wide range of biological activities . Future research could explore the synthesis, properties, and potential applications of “N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” and related compounds.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-5-9-15(12(11)2)20-18(22)17(21)14-10-19-16-8-4-3-7-13(14)16/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCOTLSTBMPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

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